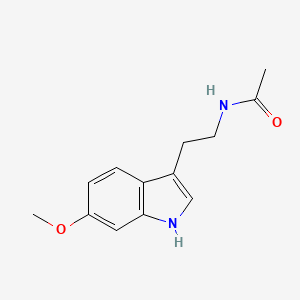

N-Acetyl-6-methoxytryptamine

Descripción general

Descripción

N-Acetyl-6-methoxytryptamine, commonly known as melatonin, is a naturally occurring hormone primarily produced by the pineal gland in the brain. It plays a crucial role in regulating sleep-wake cycles and circadian rhythms. Melatonin is also found in plants, bacteria, and fungi, where it serves various physiological functions. Its chemical structure consists of an indole ring with an acetyl group at the nitrogen atom and a methoxy group at the sixth position of the ring.

Mecanismo De Acción

Target of Action

N-Acetyl-6-methoxytryptamine, also known as melatonin, primarily targets melatonin receptor 1 (MT1) and melatonin receptor 2 (MT2), which are predominantly expressed in many mammalian organs . It also interacts with MT3 receptors located in the liver and kidney .

Mode of Action

Melatonin interacts with its targets, MT1 and MT2 receptors, to regulate various physiological processes. It helps regulate sleep patterns and circadian rhythms . Additionally, melatonin acts as an antioxidant, scavenging excessive free radicals generated in the body, and exhibits anti-excitatory and anti-inflammatory properties .

Biochemical Pathways

Melatonin is synthesized from the essential amino acid tryptophan. Tryptophan is hydroxylated to form 5-hydroxytryptophan by tryptophan hydroxylase. This is then decarboxylated to yield the neurotransmitter serotonin. Serotonin is acetylated by the enzyme arylalkylamine N-acetyltransferase to produce N-acetyl serotonin, the immediate precursor of melatonin .

Pharmacokinetics

Melatonin is secreted from the pineal gland and to a lesser extent by the retina, lymphocytes, bone marrow, gastrointestinal tract, and thymus . Its production and release are controlled by the light-dark cycle; light inhibits its production, whereas darkness stimulates it .

Result of Action

Melatonin’s action results in a multitude of physiological effects. It helps regulate sleep patterns and circadian rhythms, acts as an antioxidant, and scavenges excessive free radicals . It also displays a range of other functions, including oncostatic, hypnotic, immune regulation, reproduction, puberty timing, mood disorders, and transplantation . Deficiencies in the production or synthesis of melatonin have been associated with the onset of many disorders like breast cancer and neurodegenerative disorders .

Action Environment

The action of melatonin is influenced by environmental factors. Its production and release are controlled by the light-dark cycle, with light inhibiting its production and darkness stimulating it . This suggests that the efficacy and stability of melatonin’s action can be influenced by environmental light conditions.

Análisis Bioquímico

Biochemical Properties

N-Acetyl-6-methoxytryptamine plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in enzymatic reactions with key enzymes such as serotonin N-acetyltransferase (SNAT), tryptamine 5-hydroxylase (T5H), N-acetylserotonin methyltransferase (ASMT), and tryptophan decarboxylase (TDC) . These interactions are essential for the synthesis and regulation of this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to protect human melanocytes against UVB-induced damage through activation of NRF2-dependent pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It acts as a direct free radical scavenger which can detoxify oxygen and nitrogen-based reactants . It also plays a role in the modulation of tumor cell signaling pathways, resulting in growth inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that melatonin effectively reduces oxidative stress . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that even lower concentrations of melatonin can effectively protect organisms against oxidative stress

Metabolic Pathways

This compound is involved in several metabolic pathways. It is synthesized from the essential amino acid tryptophan . It interacts with enzymes or cofactors such as tryptophan hydroxylase, which converts tryptophan into 5-hydroxytryptophan .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Due to its small molecular size and high lipophilicity, it is evenly distributed to all biological tissues and fluids by crossing the blood–brain barrier .

Subcellular Localization

It is known that melatonin is widely distributed in the tubular cells, xylem ducts, and secondary cell walls of plants .

Métodos De Preparación

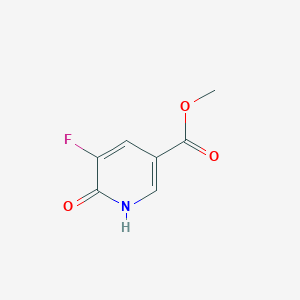

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-6-methoxytryptamine typically involves the acetylation of 5-methoxytryptamine. One common method includes dissolving 5-methoxytryptamine in a dichloromethane solvent, followed by the addition of acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP). The reaction is carried out at low temperatures (5-10°C) for 1-2 hours to yield this compound .

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and sustainability. Enzymatic synthesis using acetyltransferase from Mycobacterium smegmatis immobilized on agarose beads has been developed. This method allows for high yields and reduced reaction times, making it suitable for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

N-Acetyl-6-methoxytryptamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 6-hydroxymelatonin.

Reduction: Reduction reactions can convert it back to 5-methoxytryptamine.

Substitution: Substitution reactions can occur at the methoxy or acetyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Reagents like acetic anhydride and acetyl chloride are employed for acetylation reactions.

Major Products

Oxidation: 6-Hydroxymelatonin

Reduction: 5-Methoxytryptamine

Substitution: Various N-acetyl derivatives

Aplicaciones Científicas De Investigación

N-Acetyl-6-methoxytryptamine has a wide range of applications in scientific research:

Chemistry: It is used as a precursor in the synthesis of various indole derivatives.

Biology: Melatonin is studied for its role in regulating circadian rhythms and its antioxidant properties.

Medicine: It is used as a therapeutic agent for sleep disorders, depression, and neurodegenerative diseases.

Industry: Melatonin is incorporated into dietary supplements and cosmetics for its antioxidant and anti-aging effects

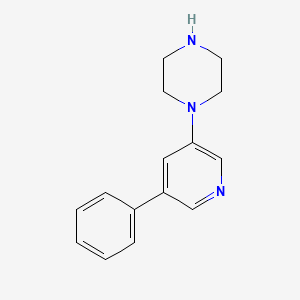

Comparación Con Compuestos Similares

Similar Compounds

Serotonin: A precursor to melatonin, involved in mood regulation.

5-Methoxytryptamine: A metabolite of melatonin with similar physiological effects.

N-Acetylserotonin: An intermediate in melatonin synthesis with antioxidant properties.

Uniqueness

N-Acetyl-6-methoxytryptamine is unique due to its dual role as a hormone and an antioxidant. Its ability to regulate circadian rhythms and protect against oxidative stress makes it distinct from other similar compounds .

Propiedades

IUPAC Name |

N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9(16)14-6-5-10-8-15-13-7-11(17-2)3-4-12(10)13/h3-4,7-8,15H,5-6H2,1-2H3,(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYPALQXNVNJOH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CNC2=C1C=CC(=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

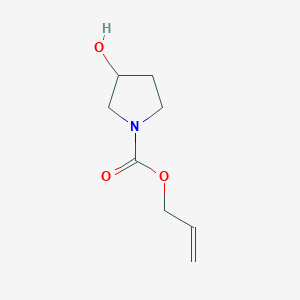

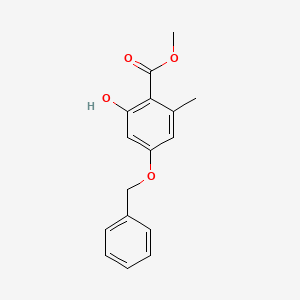

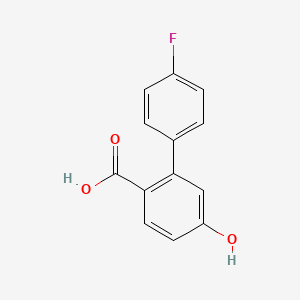

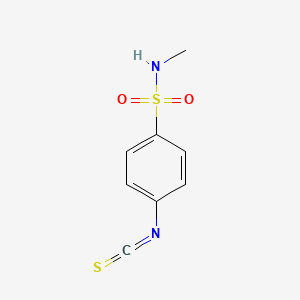

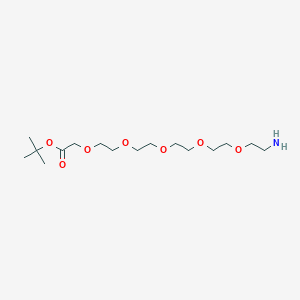

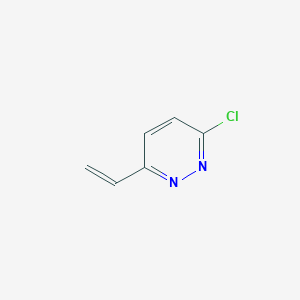

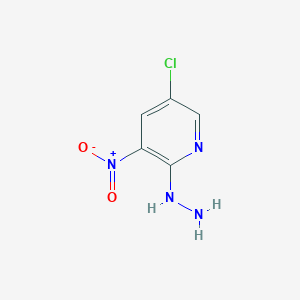

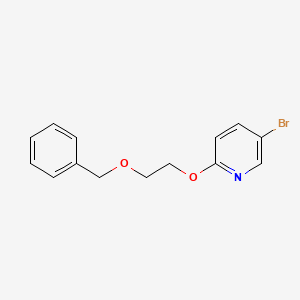

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Aminobicyclo[2.2.1]heptan-2-ol](/img/structure/B3117491.png)